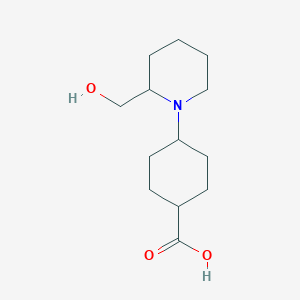

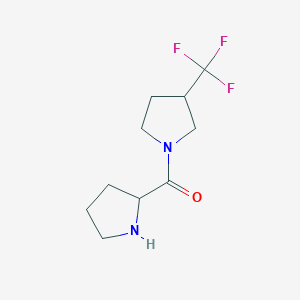

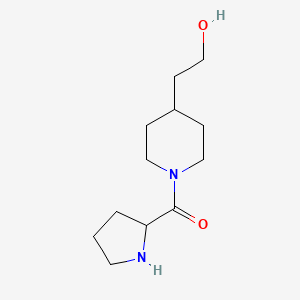

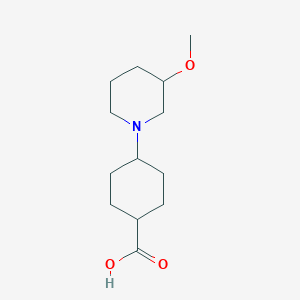

2-Azido-1-(3-methoxypiperidin-1-yl)ethan-1-one

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 2-Azido-1-(3-methoxypiperidin-1-yl)ethan-1-one is defined by its molecular formula, C8H14N4O2. Further structural analysis would require more specific information or advanced analytical techniques.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to be a solid compound .Aplicaciones Científicas De Investigación

Azide-bridged Coordination Compounds

The synthesis and structural analysis of azido-bridged coordination compounds, such as Co(II) complexes, have been explored. These compounds are characterized by their unique 1D chain and 2D layer structures facilitated by azide ions, which link Co(II) centers. The magnetic studies on these compounds reveal interesting properties such as antiferromagnetic coupling and weak ferromagnetism, making them subjects of interest in the field of magnetic materials and coordination chemistry (Li et al., 2008).

Organic Synthesis and Functionalization

Azido derivatives of geminal bis(alkoxy-NNO-azoxy) compounds have been developed, showcasing the reactivity of mesylates and bistriflates with sodium azide. These derivatives undergo further reactions to produce azido-containing products, indicating the utility of azido groups in organic synthesis and functional group transformation (Zyuzin, 2015).

Photoredox Alkylazidation

A method for the three-component alkylazidation of alkenes using sodium azide and heteroarenium salts has been developed. This process allows for the incorporation of azido and 1,4-dihydropyridin-4-yl groups across C=C bonds, highlighting a novel approach to alkene difunctionalization with potential applications in synthesizing azido-containing compounds (Yang et al., 2020).

Schiff Base Complexes and Corrosion Inhibition

The synthesis of Schiff base complexes with cadmium(II) and their application in corrosion inhibition on mild steel have been investigated. Azide complexes, particularly those with polymeric structures, demonstrate significant inhibition activities, suggesting their potential use in materials science and engineering to protect metal surfaces from corrosion (Das et al., 2017).

Tandem Reactions in Organic Chemistry

Tandem reactions involving azides, such as the synthesis of β-azido α-oxyaminated aldehydes leading to β-amino α-hydroxy esters, have been developed. These reactions illustrate the versatility of azides in facilitating complex transformations and constructing valuable molecular scaffolds in organic synthesis (Shyam & Jang, 2014).

Safety and Hazards

Azido compounds are known to be mutagenic and carcinogenic . A small exposure to these impurities may lead to cancer . These impurities may be formed and get incorporated into drug substances or drug products through reagents, catalysts, solvents, or raw materials used in the process of manufacturing drug substances .

Propiedades

IUPAC Name |

2-azido-1-(3-methoxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-14-7-3-2-4-12(6-7)8(13)5-10-11-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJNTPWRKZLXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.